REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:8][CH3:9])[C:4](OC)=[O:5].[Cl:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13][NH2:14]>CCOC(C)=O>[Cl:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13][NH:14][C:4](=[O:5])[CH:3]([O:8][CH3:9])[O:2][CH3:1]
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Name
|
|
Quantity
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1.41 g
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Type
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reactant
|
Smiles
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COC(C(=O)OC)OC
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Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CN)C=CC=C1
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Name
|
|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was sealed
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Type
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WASH
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Details
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washed with dil. HCl, water, sat. Na2CO3 solution, and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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EXTRACTION
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Details
|
The EtOAc extract
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Type
|
FILTRATION
|
Details
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was filtered
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo overnight
|
Duration
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8 (± 8) h
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |